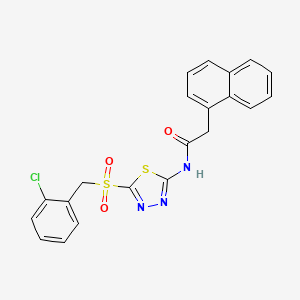

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Description

N-(5-((2-Chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a sulfonyl-linked 2-chlorobenzyl group at position 5 and a naphthalene-containing acetamide moiety at position 2. The 1,3,4-thiadiazole scaffold is widely studied for its bioisosteric properties with heterocyclic systems like benzothiazoles and oxadiazoles, which are known to enhance pharmacokinetic profiles and target binding . The sulfonyl group in this compound likely improves solubility and metabolic stability compared to thioether or thiol derivatives, while the naphthalen-1-yl acetamide group may contribute to hydrophobic interactions in biological targets .

Synthetic routes for analogous compounds often involve 1,3-dipolar cycloaddition reactions between azides and alkynes (Click chemistry) or nucleophilic substitutions on pre-functionalized thiadiazole cores . For example, details the synthesis of related triazole-linked acetamides via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which could be adapted for this compound’s preparation.

Properties

Molecular Formula |

C21H16ClN3O3S2 |

|---|---|

Molecular Weight |

458.0 g/mol |

IUPAC Name |

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C21H16ClN3O3S2/c22-18-11-4-2-7-16(18)13-30(27,28)21-25-24-20(29-21)23-19(26)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,12-13H2,(H,23,24,26) |

InChI Key |

YBMHWKXJEGAZBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)S(=O)(=O)CC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with naphthalen-1-yl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

Catalysis: Thiadiazole derivatives are often studied as catalysts in various organic reactions.

Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.

Biology

Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

Anticancer Agents: Some derivatives have been studied for their anticancer properties, showing activity against certain cancer cell lines.

Medicine

Drug Development: The compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides.

Pharmaceuticals: These compounds are often explored for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group and thiadiazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Selected Analogues

Key Observations :

Sulfonyl vs. Thioether Groups : Sulfonyl derivatives (e.g., target compound) are less common in literature compared to thioether analogs (e.g., 5e, 3a-g). Sulfonyl groups enhance oxidative stability and solubility but may reduce membrane permeability compared to lipophilic thioethers .

Bioactivity Trends: Thiadiazole-acetamide hybrids with electron-withdrawing substituents (e.g., -NO2, -CF3) or heterocyclic appendages (e.g., benzothiazole in 4j) show enhanced anticancer and antimicrobial activities .

Pharmacokinetic and Mechanistic Comparisons

- Anticancer Activity: Compounds like 3a-g () inhibit tyrosine kinases (Abl/Src), while benzothiazole derivatives (4j, ) induce apoptosis via mitochondrial pathways. The target compound’s naphthalene group may favor intercalation or topoisomerase inhibition, as seen in naphthoquinone-based drugs .

- Antimicrobial Activity : Thioether-linked analogs (e.g., 5e in ) disrupt bacterial cell membranes, whereas sulfonyl derivatives may target enzymes like dihydrofolate reductase (DHFR) due to improved hydrogen-bonding capacity .

- Neuroprotective Potential: Benzo[d]oxazole-thiadiazole hybrids () exhibit neuroprotection via antioxidant mechanisms, suggesting the target compound’s naphthalene group could modulate similar pathways .

Biological Activity

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, anticancer effects, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 458.0 g/mol. The compound contains a thiadiazole ring and a sulfonamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H16ClN3O3S2 |

| Molecular Weight | 458.0 g/mol |

| CAS Number | 901668-03-9 |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. The sulfonamide group plays a crucial role in forming strong interactions with active sites of enzymes. Studies have shown that similar compounds can inhibit enzymes involved in cancer progression and inflammatory processes, suggesting that this compound may also possess these properties.

Anticancer Properties

In vitro studies have demonstrated the cytotoxic activity of thiadiazole derivatives against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through caspase activation.

Table: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 25.0 |

| Compound B | HeLa (Cervical Cancer) | 30.5 |

| Target Compound | MCF-7 | TBD |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thiadiazole derivatives are known to modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiadiazole derivatives:

- Cytotoxicity Studies : A study evaluating various thiadiazole compounds found that modifications to the thiadiazole structure significantly enhanced cytotoxicity against cancer cell lines. This indicates that this compound could be optimized for better efficacy against specific cancers.

- Enzyme Interaction Studies : Research on similar compounds has shown that structural modifications can affect binding affinity and biological activity against specific targets. This highlights the need for further exploration of this compound's interactions with various enzymes.

- Therapeutic Applications : The unique combination of sulfonamide and thiadiazole functionalities not only enhances enzyme inhibition capabilities but also opens avenues for developing new therapeutic agents targeting cancer and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.